Bis[4-(methylsulfanyl)phenyl] hexanedioate
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Overview
Description
Bis[4-(methylsulfanyl)phenyl] hexanedioate is an organic compound characterized by the presence of two 4-(methylsulfanyl)phenyl groups attached to a hexanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(methylsulfanyl)phenyl] hexanedioate typically involves the esterification of hexanedioic acid with 4-(methylsulfanyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(methylsulfanyl)phenyl] hexanedioate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid for nitration, halogens like bromine for halogenation
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Bis[4-(methylsulfanyl)phenyl] hexanedioate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of Bis[4-(methylsulfanyl)phenyl] hexanedioate involves its interaction with molecular targets through its functional groups. The methylsulfanyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Bis(4-methylsulfanylphenyl)methanone: Similar in structure but with a methanone backbone instead of hexanedioate.
Bisphenol S: Contains sulfonyl groups instead of methylsulfanyl groups.
Michler’s ketone: Contains dimethylamino groups instead of methylsulfanyl groups.
Uniqueness
Bis[4-(methylsulfanyl)phenyl] hexanedioate is unique due to its combination of methylsulfanyl groups and hexanedioate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
62607-05-0 |
---|---|
Molecular Formula |
C20H22O4S2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
bis(4-methylsulfanylphenyl) hexanedioate |
InChI |
InChI=1S/C20H22O4S2/c1-25-17-11-7-15(8-12-17)23-19(21)5-3-4-6-20(22)24-16-9-13-18(26-2)14-10-16/h7-14H,3-6H2,1-2H3 |
InChI Key |
GRNXXIZQITZCDU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OC(=O)CCCCC(=O)OC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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